molecular formula C8H14O B14507219 (2,3-Diethylcycloprop-2-en-1-yl)methanol CAS No. 65016-07-1

(2,3-Diethylcycloprop-2-en-1-yl)methanol

Cat. No.: B14507219
CAS No.: 65016-07-1
M. Wt: 126.20 g/mol
InChI Key: UZIMZZAVKRPBCM-UHFFFAOYSA-N
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Description

(2,3-Diethylcycloprop-2-en-1-yl)methanol is an organic compound that belongs to the class of alcohols It features a cyclopropene ring substituted with two ethyl groups and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Diethylcycloprop-2-en-1-yl)methanol typically involves the cyclopropanation of an appropriate diene followed by functional group transformations. One common method is the reaction of 1,3-butadiene with diethyl zinc and diiodomethane to form the cyclopropene ring. The resulting cyclopropene is then subjected to hydroxymethylation using formaldehyde and a suitable base to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2,3-Diethylcycloprop-2-en-1-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation.

Major Products Formed

    Oxidation: (2,3-Diethylcycloprop-2-en-1-yl)aldehyde or (2,3-Diethylcycloprop-2-en-1-yl)carboxylic acid.

    Reduction: (2,3-Diethylcycloprop-2-en-1-yl)alkane.

    Substitution: (2,3-Diethylcycloprop-2-en-1-yl)halide or (2,3-Diethylcycloprop-2-en-1-yl)ether.

Scientific Research Applications

(2,3-Diethylcycloprop-2-en-1-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,3-Diethylcycloprop-2-en-1-yl)methanol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclopropene ring’s strained structure can also play a role in its reactivity, making it a useful intermediate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • (2,3-Dimethylcycloprop-2-en-1-yl)methanol
  • (2,3-Diethylcycloprop-2-en-1-yl)ethanol
  • (2,3-Diethylcycloprop-2-en-1-yl)propane

Uniqueness

(2,3-Diethylcycloprop-2-en-1-yl)methanol is unique due to its specific substitution pattern and the presence of both a cyclopropene ring and a hydroxymethyl group

Properties

CAS No.

65016-07-1

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(2,3-diethylcycloprop-2-en-1-yl)methanol

InChI

InChI=1S/C8H14O/c1-3-6-7(4-2)8(6)5-9/h8-9H,3-5H2,1-2H3

InChI Key

UZIMZZAVKRPBCM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C1CO)CC

Origin of Product

United States

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